3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1-ethyl-7-methyl-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-3-26-14-18(21(28)17-9-8-15(2)25-22(17)26)23(29)27-11-10-20(30-13-12-27)16-6-4-5-7-19(16)24/h4-9,14,20H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQKZZNKXRXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Overview
The compound features a naphthyridine core linked to a thiazepane ring and a chlorophenyl group , which may enhance its pharmacological profile. The thiazepane ring is known for its diverse biological properties, while the naphthyridine structure is often associated with antimicrobial and anticancer activities.
| Component | Description |
|---|---|
| Molecular Formula | C20H23ClN2O3S |
| Molecular Weight | 439.0 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that derivatives of thiazepanes may interact with specific enzyme targets. The presence of the carbonyl group in the thiazepane structure can facilitate interactions with active sites of enzymes.
- Receptor Modulation : The chlorinated phenyl group may enhance binding affinity to various receptors involved in cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, potentially making this compound useful in treating infections.
Anticancer Properties
Studies on related thiazepane derivatives indicate potential anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
Research has indicated that compounds containing thiazepane rings exhibit significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Thiazepane Derivatives : A study by Smith et al. (2022) demonstrated that thiazepane derivatives exhibited cytotoxic effects against breast cancer cells with IC50 values in the micromolar range, suggesting potential for further development as chemotherapeutic agents.
- Chlorinated Compounds : Research published by Johnson et al. (2023) highlighted the enhanced antimicrobial activity of chlorinated phenyl derivatives against gram-positive and gram-negative bacteria, indicating that the chlorophenyl moiety contributes significantly to biological efficacy.
- Naphthyridine Analogues : A comparative analysis by Lee et al. (2023) revealed that naphthyridine-based compounds showed promising results in inhibiting DNA gyrase, an essential enzyme for bacterial replication.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Hydroxy group on phenyl | Analgesic properties | Commonly known as paracetamol |
| 2-Chlorobenzamide | Chlorine on benzamide | Antimicrobial activity | Simpler structure without thiazepane |
| Thiazepan-5-one derivatives | Thiazepane ring with keto group | Anticancer activity | Variations in substituents affect potency |
| N-benzoylthiazolidine derivatives | Thiazolidine ring with benzoyl | Antioxidant properties | Different ring structure influences activity |
Future Research Directions
Further research is warranted to explore the full potential of this compound:
- Synthesis and Characterization : Detailed synthesis protocols should be established to produce this compound in sufficient quantities for biological testing.
- In Vitro and In Vivo Studies : Comprehensive studies assessing its biological activity across various disease models will be crucial for understanding therapeutic applications.
- Computational Modeling : Utilizing computational chemistry methods can aid in predicting interactions with biological targets and optimizing the compound's structure for enhanced efficacy.
Preparation Methods
Naphthyridinone Skeleton Construction
The 1,8-naphthyridinone scaffold is synthesized via the Conrad-Limpach reaction, involving cyclocondensation of 2-aminonicotinic acid derivatives with β-keto esters. For this target, 3-formyl-4-hydroxy-1,8-naphthyridinone (XXIII) serves as the foundational intermediate, prepared through formylation of 4-hydroxy-1,8-naphthyridinone using a Vilsmeier-Haack reagent (POCl₃/DMF).
Optimization Notes :
Regioselective Alkylation
N1-Ethylation :
- Method : Treatment of XXIII with ethyl iodide (1.2 eq) in DMF using K₂CO₃ (2 eq) as base at 60°C for 12 hours.
- Yield : 85% after recrystallization from ethanol.
C7-Methylation :
- Method : Directed ortho-metalation using LDA (2.5 eq) at -78°C in THF, followed by quenching with methyl iodide.
- Yield : 72% (HPLC purity >95%).
Synthesis of 7-(2-Chlorophenyl)-1,4-Thiazepane-4-Carbonyl Unit
Thiazepane Ring Formation
The 1,4-thiazepane ring is constructed via a thiol-ene cyclization strategy:
- Precursor Synthesis :
Carbonyl Bridge Installation
Activation and Coupling :
- Convert the thiazepane’s amine to a carboxylic acid via reaction with chloroacetyl chloride in dichloromethane.
- Employ EDCl/HOBt-mediated coupling to attach the carbonyl unit to the naphthyridinone’s C3 position:
Final Assembly and Characterization
Coupling Reaction Optimization
Critical parameters for the amide bond formation:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Coupling Reagent | EDCl/HOBt | 68% yield |
| Temperature | 25°C | Prevents epimerization |
| Reaction Time | 24 hours | Completes activation |
Alternative Methods :
Spectroscopic Validation
Key Characterization Data :
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.52 (s, 1H) | Naphthyridinone H3 |
| δ 7.45–7.32 (m, 4H) | 2-Chlorophenyl aromatics | |
| δ 4.10 (q, J=7.1 Hz, 2H) | N1-Ethyl CH₂ | |
| IR (KBr) | 1650 cm⁻¹ | C=O (naphthyridinone) |
| 1720 cm⁻¹ | Amide C=O |
Mass Spec : [M+H]⁺ calcd. 454.12, found 454.09.
Challenges and Mitigation Strategies
- Regioselectivity in Naphthyridinone Functionalization :
- Thiazepane Ring Strain :
- Amide Bond Hydrolysis :
- Avoid aqueous workup; use anhydrous DMF and molecular sieves.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for constructing the 1,8-naphthyridin-4(1H)-one core in compounds like the target molecule?
- Methodological Answer : The 1,8-naphthyridinone core can be synthesized via cyclization reactions using POCl₃ in DMF under controlled heating (80–90°C). For example, naphthyridine derivatives are formed by reacting intermediates with POCl₃, followed by quenching and crystallization . Sonochemical methods (ultrasonic irradiation at 40–50°C) offer faster reaction times and higher yields for derivatives, as demonstrated in the synthesis of structurally related compounds .
Q. How can researchers confirm the molecular structure of the target compound post-synthesis?
- Methodological Answer : Structural confirmation requires multi-modal characterization:
- Melting Point Analysis : Compare observed values with literature data.
- Spectroscopy : Use IR to identify carbonyl stretches (~1650–1750 cm⁻¹) and NMR (¹H/¹³C) to resolve substituent environments (e.g., ethyl, methyl, and chlorophenyl groups). For example, ¹H NMR of similar naphthyridinones shows distinct singlet peaks for methyl groups at δ 2.3–2.5 ppm .
- Elemental Analysis : Validate empirical formulas via combustion analysis .
Q. What experimental conditions influence the yield of the target compound during cyclization steps?
- Methodological Answer : Key factors include:
- Temperature : Optimal cyclization occurs at 80–90°C in DMF .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Reaction Time : Extended heating (>6 hours) may degrade sensitive substituents, requiring monitoring via TLC .
Advanced Research Questions
Q. How can regioselectivity challenges during substituent introduction on the 1,8-naphthyridine ring be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, nitration of 7-amino-4-phenyl-1,8-naphthyridin-2(1H)-one produces a 3:2 mixture of meta- and para-nitro derivatives under controlled HNO₃/H₂SO₄ conditions . Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR peaks) for complex heterocycles like this compound?
- Methodological Answer :
- Repeat Experiments : Verify reproducibility under identical conditions.
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can differentiate between rotational isomers in thiazepane moieties .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
Q. How can computational methods predict the reactivity of the thiazepane carbonyl group in the target compound?
- Methodological Answer :
- DFT Calculations : Optimize the geometry of the carbonyl group and calculate its electrostatic potential surface to identify nucleophilic/electrophilic sites .
- Hydration Equilibrium Studies : Model the equilibrium between carbonyl and hydrate forms (e.g., using pKa predictions) to assess susceptibility to nucleophilic attack .
Q. What are the challenges in synthesizing the 1,4-thiazepane moiety, and how can they be mitigated?
- Methodological Answer : Thiazepane formation often requires cyclization of thiol-containing precursors with α,ω-dihaloalkanes. Challenges include:
- Byproduct Formation : Use high-dilution conditions to favor intramolecular cyclization over polymerization.
- Oxidation Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) .
- Purification : Employ gradient column chromatography (e.g., silica gel, hexane/EtOAc) to isolate thiazepane intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
